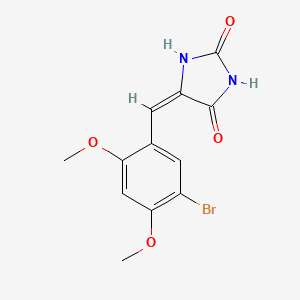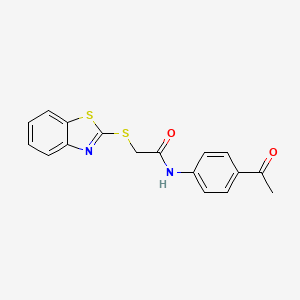
N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylthio)acetamide is a useful research compound. Its molecular formula is C17H14N2O2S2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.04967004 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
ZINC00055167 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, which is crucial for mitigating oxidative damage in cells . Additionally, ZINC00055167 may interact with DNA repair enzymes, including poly (ADP-ribose) polymerase 1 (PARP1) and apurinic endonuclease (APE), which are essential for maintaining genomic stability . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity and influencing cellular responses to oxidative stress and DNA damage.
Cellular Effects
ZINC00055167 exerts various effects on different types of cells and cellular processes. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, ZINC00055167 can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-Akt pathway . These pathways are critical for regulating cell growth, differentiation, and survival. Additionally, ZINC00055167 may affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of ZINC00055167 involves several key interactions at the molecular level. This compound can bind to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For example, ZINC00055167 may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity . Additionally, ZINC00055167 can activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, resulting in changes in downstream cellular responses . These interactions can lead to alterations in gene expression, enzyme activity, and cellular metabolism, ultimately influencing cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ZINC00055167 can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that ZINC00055167 is relatively stable under standard laboratory conditions, but its stability may decrease over extended periods or under specific environmental conditions . Degradation of ZINC00055167 can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Long-term exposure to ZINC00055167 in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of ZINC00055167 vary with different dosages in animal models. At lower doses, ZINC00055167 may exhibit beneficial effects, such as enhancing antioxidant defenses and promoting DNA repair . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the biological response to ZINC00055167 changes significantly at specific dosage levels. Understanding the dosage-dependent effects of ZINC00055167 is crucial for determining its therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
ZINC00055167 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence lipid and glucose metabolism by modulating the activity of enzymes involved in these pathways . For example, ZINC00055167 can enhance the activity of antioxidant enzymes, reducing oxidative stress and improving metabolic homeostasis . Additionally, ZINC00055167 may affect the synthesis, storage, and release of insulin, thereby influencing glucose metabolism and insulin signaling .
Transport and Distribution
The transport and distribution of ZINC00055167 within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be taken up by cells through transporter-mediated mechanisms, such as those involving zinc transporters . Once inside the cell, ZINC00055167 may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of ZINC00055167 within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to extracellular matrix components .
Subcellular Localization
The subcellular localization of ZINC00055167 is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, ZINC00055167 may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Additionally, ZINC00055167 may be found in the nucleus, where it can interact with DNA repair enzymes and transcription factors, modulating gene expression and genomic stability . Understanding the subcellular localization of ZINC00055167 is essential for elucidating its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-11(20)12-6-8-13(9-7-12)18-16(21)10-22-17-19-14-4-2-3-5-15(14)23-17/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYWYEQBHUMGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5594120.png)
![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5594123.png)
![2-(3-methoxypropyl)-8-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594133.png)
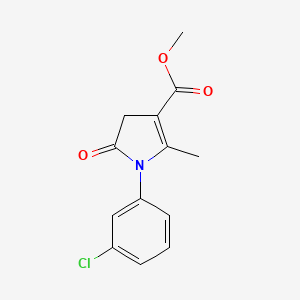
![4-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5594157.png)
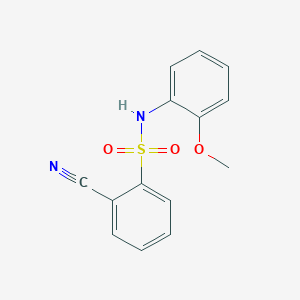
![3-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B5594174.png)
![2-adamantanone O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5594182.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594188.png)
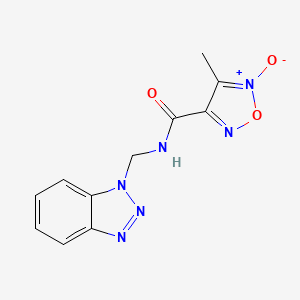
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(1H-pyrazol-1-yl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594208.png)
![2-cyclopentyl-N-({(2S,4S)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-fluoropyrrolidin-2-yl}methyl)acetamide](/img/structure/B5594213.png)
